![molecular formula C10H16BrN3O2S B11793927 1-(((4-Bromo-1-methyl-1H-pyrazol-5-yl)methyl)sulfonyl)piperidine](/img/structure/B11793927.png)
1-(((4-Bromo-1-methyl-1H-pyrazol-5-yl)methyl)sulfonyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(((4-Bromo-1-methyl-1H-pyrazol-5-yl)methyl)sulfonyl)piperidine is a complex organic compound that features a pyrazole ring substituted with a bromine atom and a methyl group
Vorbereitungsmethoden
The synthesis of 1-(((4-Bromo-1-methyl-1H-pyrazol-5-yl)methyl)sulfonyl)piperidine typically involves multiple steps:
Synthesis of 4-Bromo-1-methyl-1H-pyrazole: This can be achieved by bromination of 1-methylpyrazole using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane.
Formation of the Sulfonyl Intermediate: The 4-bromo-1-methyl-1H-pyrazole is then reacted with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine to form the sulfonyl intermediate.
Coupling with Piperidine: Finally, the sulfonyl intermediate is coupled with piperidine under basic conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
Analyse Chemischer Reaktionen
1-(((4-Bromo-1-methyl-1H-pyrazol-5-yl)methyl)sulfonyl)piperidine can undergo various chemical reactions:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone using reagents like lithium aluminum hydride (LiAlH4) or hydrogen peroxide (H2O2), respectively.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate (K2CO3), and solvents such as dimethylformamide (DMF).
Wissenschaftliche Forschungsanwendungen
1-(((4-Bromo-1-methyl-1H-pyrazol-5-yl)methyl)sulfonyl)piperidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic systems.
Biological Studies: It can be used in studies investigating enzyme inhibition and receptor binding due to its structural features.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
4-Bromo-1-methyl-1H-pyrazole: A simpler structure lacking the sulfonyl and piperidine groups.
1-Methyl-4-bromopyrazole: Another related compound with similar reactivity but different substitution patterns.
Sulfonyl-substituted Pyrazoles: These compounds share the sulfonyl group but may have different substituents on the pyrazole ring.
The uniqueness of 1-(((4-Bromo-1-methyl-1H-pyrazol-5-yl)methyl)sulfonyl)piperidine lies in its combination of a brominated pyrazole ring with a sulfonyl group and a piperidine moiety, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C10H16BrN3O2S |
---|---|
Molekulargewicht |
322.22 g/mol |
IUPAC-Name |
1-[(4-bromo-2-methylpyrazol-3-yl)methylsulfonyl]piperidine |
InChI |
InChI=1S/C10H16BrN3O2S/c1-13-10(9(11)7-12-13)8-17(15,16)14-5-3-2-4-6-14/h7H,2-6,8H2,1H3 |
InChI-Schlüssel |
JWLHGDKAQMGEQM-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C(C=N1)Br)CS(=O)(=O)N2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.